4-methyl-3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole
Overview
Description
4-methyl-3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C23H24N4O3S2 and its molecular weight is 468.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.12898299 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Angiotensin II Antagonists
Research has highlighted the synthesis and evaluation of a series of 4H-1,2,4-triazoles and 3H-imidazo[1,2-b][1,2,4]triazoles for their potential as angiotensin II (AII) antagonists. These compounds, including variations with benzylthio groups at C5, have shown promising in vitro and in vivo activity as AII antagonists, suggesting their potential application in hypertension and related cardiovascular diseases (Ashton et al., 1993).
Antimicrobial Activity
A study on novel isochroman-triazoles and thiadiazole hybrids demonstrated their design, synthesis, and in vitro antibacterial and antifungal activities. These compounds exhibited moderate to good activity against tested microorganisms, highlighting their potential as antimicrobial agents (Saeed & Mumtaz, 2017).
Antileishmanial Activity
The antileishmanial activity of 4-amino-1,2,4-triazole derivatives was explored, revealing significant theoretical and experimental insights into their potential against Leishmania infantum promastigots. These findings suggest a promising direction for developing new treatments for leishmaniasis (Süleymanoğlu et al., 2017).
Ethanol-Induced Oxidative Stress
Research on thiazolo[3,2-b]-1,2,4-triazoles has shown protective effects against ethanol-induced oxidative stress in mouse brain and liver. This suggests the potential therapeutic application of these compounds in preventing or ameliorating oxidative stress-related conditions (Aktay et al., 2005).
Synthesis and Antibacterial Activities
A study focused on the synthesis and antibacterial activities of 4-Amino-3-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-1,2,4-triazoles/2-Amino-5-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles and their derivatives. These compounds were evaluated for their antibacterial activities against various bacterial strains, showing promise as antibacterial agents (Zhang et al., 2010).
Properties
IUPAC Name |
2-(2-methylphenyl)-4-[[4-methyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2/c1-14-8-6-7-9-17(14)22-24-16(12-31-22)13-32-23-26-25-21(27(23)2)15-10-18(28-3)20(30-5)19(11-15)29-4/h6-12H,13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVGJPTZGZRIDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CSC3=NN=C(N3C)C4=CC(=C(C(=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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